1-[(1R,2R)-2-(2-chlorophenyl)cyclopropyl]ethanone
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Overview
Description
1-[(1R,2R)-2-(2-chlorophenyl)cyclopropyl]ethanone is a compound known for its unique chemical structure and properties It is a cyclopropyl ketone derivative with a chlorophenyl group, making it an interesting subject for various chemical and pharmaceutical studies
Preparation Methods
The synthesis of 1-[(1R,2R)-2-(2-chlorophenyl)cyclopropyl]ethanone typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropyl ring. This can be achieved through the reaction of an alkene with a diazo compound in the presence of a metal catalyst such as rhodium or copper.
Chlorination: The introduction of the chlorophenyl group is done through a chlorination reaction. This can be carried out using reagents like thionyl chloride or phosphorus pentachloride.
Ketone Formation: The final step involves the formation of the ketone group. This can be achieved through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-[(1R,2R)-2-(2-chlorophenyl)cyclopropyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol. Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups. This can be achieved using nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(1R,2R)-2-(2-chlorophenyl)cyclopropyl]ethanone has been studied for various scientific research applications:
Medicinal Chemistry:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, making it valuable in the field of synthetic organic chemistry.
Biological Studies: Researchers have explored its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: The compound can be used in the production of specialty chemicals and materials, owing to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[(1R,2R)-2-(2-chlorophenyl)cyclopropyl]ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-[(1R,2R)-2-(2-chlorophenyl)cyclopropyl]ethanone can be compared with other cyclopropyl ketone derivatives and chlorophenyl compounds. Similar compounds include:
1-[(1R,2R)-2-(2-fluorophenyl)cyclopropyl]ethanone: This compound has a fluorine atom instead of chlorine, which can lead to different chemical properties and biological activities.
1-[(1R,2R)-2-(2-bromophenyl)cyclopropyl]ethanone:
1-[(1R,2R)-2-(2-methylphenyl)cyclopropyl]ethanone: The methyl group introduces different steric and electronic effects, influencing the compound’s behavior in chemical reactions.
The uniqueness of this compound lies in its specific combination of the cyclopropyl ring and chlorophenyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(1R,2R)-2-(2-chlorophenyl)cyclopropyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO/c1-7(13)9-6-10(9)8-4-2-3-5-11(8)12/h2-5,9-10H,6H2,1H3/t9-,10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMIQOBSMFWIGN-UWVGGRQHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC1C2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H]1C[C@H]1C2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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